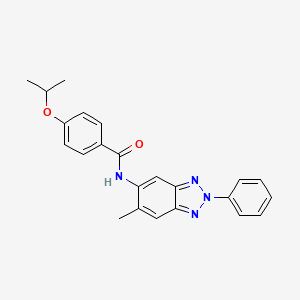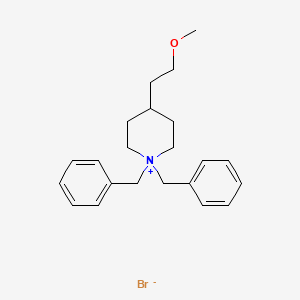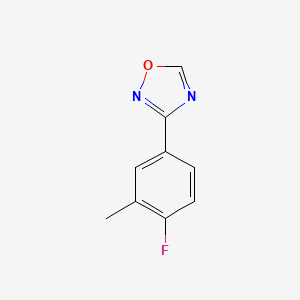![molecular formula C25H32N4O3 B12452677 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound that features a pyrazole ring and a tricyclodecane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multi-step organic reactions. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones. The tricyclodecane moiety can be introduced through a series of cyclization reactions. The final step usually involves coupling the pyrazole derivative with the tricyclodecane derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials with specific properties. They may also serve as catalysts or additives in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and tricyclodecane-containing molecules. Examples include:
- 1-Phenyl-3-methyl-5-pyrazolone
- Tricyclo[3.3.1.1~3,7~]decane derivatives
Uniqueness
What sets N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide apart is its unique combination of a pyrazole ring and a tricyclodecane moiety. This combination can impart unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H32N4O3 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N'-(1-adamantyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanediamide |
InChI |
InChI=1S/C25H32N4O3/c1-16-23(24(32)29(28(16)2)20-6-4-3-5-7-20)26-21(30)8-9-22(31)27-25-13-17-10-18(14-25)12-19(11-17)15-25/h3-7,17-19H,8-15H2,1-2H3,(H,26,30)(H,27,31) |
InChI-Schlüssel |
CPVMCAFNYKSSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)

![(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol](/img/structure/B12452623.png)
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)

![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol](/img/structure/B12452642.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)

![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)

![4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12452659.png)
